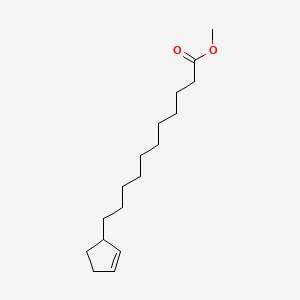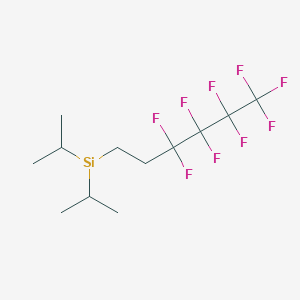
9H-fluoren-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-1-ylmethanol, also known as fluorene-1-methanol, is a heterocyclic organic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.244 g/mol It is a derivative of fluorene, featuring a hydroxymethyl group attached to the fluorene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-1-ylmethanol typically involves the reaction of fluorene with ethyl formate under the action of a catalyst. The process can be summarized in the following steps :
Formation of 9-fluorenylformaldehyde: Fluorene reacts with ethyl formate in the presence of a catalyst, such as sodium ethoxide, to form 9-fluorenylformaldehyde.
Reduction to this compound: The 9-fluorenylformaldehyde is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving the purity of the final product, enhancing production efficiency, and ensuring safety during the reaction process .
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Reduction: It can be reduced to form fluorene.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9-fluorenone
Reduction: Fluorene
Substitution: Various substituted fluorenes depending on the reagents used
Aplicaciones Científicas De Investigación
9H-fluoren-1-ylmethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its unique optical properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9H-fluoren-1-ylmethanol involves its interaction with various molecular targets and pathways. For instance, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation, allowing for the detection and analysis of these molecules . In chemical reactions, its hydroxymethyl group can participate in various transformations, leading to the formation of different products .
Comparación Con Compuestos Similares
Similar Compounds
9H-fluoren-9-ylmethanol: Similar in structure but with the hydroxymethyl group attached at a different position.
Fluorene: The parent compound without the hydroxymethyl group.
9-fluorenone: The oxidized form of 9H-fluoren-1-ylmethanol.
Uniqueness
This compound is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a fluorescent probe .
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
9H-fluoren-2-ylmethanol |
InChI |
InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2 |
Clave InChI |
NVRRCUVMHFKHCL-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)





![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)





